13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydrogenation: This step involves the hydrogenation of a precursor compound under controlled conditions to form the desired steroid structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing large reactors to carry out the hydrogenation and oximation steps.
Purification: Employing chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime has several scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Medicine: Utilized in the treatment of endometriosis due to its antiestrogenic properties.
Industry: Employed in the development of new synthetic steroids and contraceptives.
Mechanism of Action
The compound exerts its effects by binding to progesterone and estrogen receptors, thereby inhibiting their activity. This leads to the suppression of endometrial tissue growth and the induction of endometrial atrophy . The molecular targets include hormone receptors and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrogestrinone (THG): A synthetic 19-norsteroid closely related to gestrinone.
Danazol: Another synthetic steroid with similar antiestrogenic properties.
Mifepristone: Known for its antiprogesterone activity.
Uniqueness
13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime is unique due to its specific combination of antiestrogenic and antiprogesterone properties, making it particularly effective in treating conditions like endometriosis .
Properties
CAS No. |
82332-21-6 |
---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(8S,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H25NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23-24H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 |
InChI Key |
NWFUYHSKZAZGHO-ANULTFPQSA-N |
Isomeric SMILES |
CC[C@]12C=CC3=C4CCC(=NO)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O |
Canonical SMILES |
CCC12C=CC3=C4CCC(=NO)C=C4CCC3C1CCC2(C#C)O |
Origin of Product |
United States |
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